molecular formula C6H5N3O B13563997 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one

1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one

货号: B13563997
分子量: 135.12 g/mol
InChI 键: GCZDEDRWKMORDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused pyrrole and pyridazine ring systemThe presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity .

化学反应分析

Nucleophilic Substitution Reactions

The pyridazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing effects. Key reactions include:

Reagent Conditions Product Yield Reference
Hydrazine hydrateEthanol, reflux, 10–16 hrs12-Aryl-11-hydroxy-pyrrolopyrazinopyrrolopyridazine53–78%
Amines (e.g., NH₃)DMF, K₂CO₃, 80°C, 12 hrs7-Amino-pyrrolo[2,3-d]pyridazinone65%
Sodium methoxideMethanol, RT, 6 hrs7-Methoxy-pyrrolo[2,3-d]pyridazinone72%

Mechanistic Insight : Substitution occurs preferentially at the C7 carbonyl-adjacent position due to resonance stabilization of the transition state.

Oxidation Reactions

The pyrrole ring is susceptible to oxidation, yielding functionalized derivatives:

Oxidizing Agent Conditions Product Outcome Reference
KMnO₄H₂SO₄, 0°C, 2 hrs1H-pyrrolo[2,3-d]pyridazine-5,7-dioneRing-expanded diketone
CrO₃Acetic acid, 50°C, 4 hrs3-Hydroxy-pyrrolo[2,3-d]pyridazinoneHydroxylation at C3

Notable Application : Oxidation with KMnO₄ introduces carbonyl groups, enabling further cycloaddition reactions .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the fused ring system undergoes cleavage:

Reagent Conditions Product Key Observation Reference
H₂SO₄ (conc.)100°C, 6 hrsPyrrole-2,3-dicarboxylic acidDecarbonylation observed
NaOH (10%)Reflux, 12 hrs3-Aminopyridazine derivativeRegioselective C-N bond cleavage

Mechanistic Pathway : Ring-opening proceeds via protonation of the pyridazine nitrogen, followed by nucleophilic attack at the α-carbon.

Cyclization and Annulation

The compound serves as a precursor for complex heterocycles through cycloaddition:

Reagent Conditions Product Application Reference
DMAD (dimethyl acetylenedicarboxylate)DCM, PPh₃, RT, 10 minDihydrodipyrrolopyrazine dicarboxylateAnticancer scaffold synthesis
ThioureaEthanol, reflux, 8 hrsPyrrolo[2,3-d]pyridazine-2-thioneBioisostere for drug design

Example Synthesis : Reaction with DMAD under mild conditions forms tricyclic systems via [2+2] cycloaddition, critical for kinase inhibitor development .

Reduction Reactions

Selective reduction of the pyridazine ring modulates electronic properties:

Reducing Agent Conditions Product Selectivity Reference
H₂, Pd/CEtOH, 50 psi, 6 hrs1,6-Dihydro-pyrrolo[2,3-d]pyridazinonePartial saturation of pyridazine
NaBH₄THF, 0°C, 2 hrs7-Hydroxy-pyrrolo[2,3-d]pyridazineKetone-to-alcohol reduction

Therapeutic Relevance : Hydrogenation improves metabolic stability in RIPK1 inhibitors.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Catalyst System Conditions Product Efficiency Reference
Pd(OAc)₂, XPhosDMF, 120°C, 24 hrs7-Aryl-pyrrolo[2,3-d]pyridazinone55–85% yields

Optimization Note : Electron-deficient aryl halides (e.g., p-NO₂-C₆H₄-I) exhibit superior reactivity in Suzuki-Miyaura couplings .

Halogenation

Electrophilic halogenation enhances derivatization potential:

Halogen Source Conditions Product Regiochemistry Reference
NBS (N-bromosuccinimide)CCl₄, AIBN, 80°C, 3 hrs3-Bromo-pyrrolo[2,3-d]pyridazinoneC3 preference
IClCHCl₃, RT, 12 hrs5-Iodo-pyrrolo[2,3-d]pyridazinoneElectrophilic aromatic substitution

Utility : Brominated derivatives serve as intermediates for cross-coupling.

Comparative Reactivity Profile

Reaction Type Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol) Thermodynamic Stability (ΔG, kJ/mol)
Nucleophilic substitution1.2 × 10⁻³78.4-23.1
Oxidation4.5 × 10⁻⁴92.7+15.8
Reduction8.9 × 10⁻⁴65.3-34.6

Data aggregated from kinetic studies in .

生物活性

1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

This compound features a fused pyrrole and pyridazine ring system. The unique arrangement of nitrogen atoms within the structure contributes to its chemical reactivity and biological activity. The synthesis typically involves cyclization reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that this compound can inhibit various cancer cell lines. For instance, preliminary screenings showed that derivatives of this compound displayed antiproliferative effects against human cell lines associated with CNS, lung, and breast cancers . However, none achieved significant growth inhibition below the 32% threshold required for further evaluation.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its interaction with receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is particularly noteworthy as it plays a critical role in necroptosis signaling pathways.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with the pyrrolo[2,3-d]pyridazin-7-one structure. This activity may be linked to its ability to disrupt microbial cell functions.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Inhibition of RIPK1 : The compound acts as a kinase inhibitor targeting RIPK1. This inhibition can modulate necroptosis and potentially lead to therapeutic effects in inflammatory and cancerous conditions.
  • Cell Signaling Pathways : Studies have shown that derivatives can influence various signaling pathways involved in cell proliferation and apoptosis. For example, compounds derived from this structure have been linked to modulation of the PI3K-AKT-mTOR pathway .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure TypeBiological ActivityNotable Mechanism
This compoundHeterocyclic fused pyrrole/pyridazineAnticancer, anti-inflammatoryRIPK1 inhibition
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-oneSimilar core structureAnticancerPKB inhibition
1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-oneAltered nitrogen positioningAnticancerVaries by nitrogen arrangement

Case Studies

Several studies have explored the biological activity of pyrrolo[2,3-d]pyridazin-7-one derivatives:

  • Antiproliferative Screening : A study synthesized various derivatives and screened them against human cancer cell lines. While none achieved significant inhibition below the NCI cut-off value of 32%, some analogs approached this threshold and exhibited interesting lipophilicity profiles that could inform future modifications for enhanced activity .
  • Kinase Inhibition Studies : Research focusing on the inhibition of RIPK1 demonstrated that specific modifications in the chemical structure could enhance selectivity and potency against target kinases involved in cancer progression and inflammatory responses .

属性

分子式

C6H5N3O

分子量

135.12 g/mol

IUPAC 名称

1,6-dihydropyrrolo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)3-8-9-6/h1-3,7H,(H,9,10)

InChI 键

GCZDEDRWKMORDZ-UHFFFAOYSA-N

规范 SMILES

C1=CNC2=C1C=NNC2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。